molecular formula C18H16O2S B14155223 2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 5339-81-1

2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14155223
CAS No.: 5339-81-1
M. Wt: 296.4 g/mol
InChI Key: LOLCMVVLVVXJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound that features a thiophene ring, an acetyl group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the reaction of thiophene with acetyl chloride in the presence of a catalyst such as stannic chloride . This reaction forms 2-acetylthiophene, which can then be further reacted with biphenyl derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiophene: A simpler analog with similar chemical properties but lacking the biphenyl structure.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.

Uniqueness

2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its combination of a thiophene ring, an acetyl group, and a biphenyl structure

Properties

CAS No.

5339-81-1

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

6-acetyl-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C18H16O2S/c1-12(19)18-15(13-6-3-2-4-7-13)10-14(11-16(18)20)17-8-5-9-21-17/h2-9,11,15,18H,10H2,1H3

InChI Key

LOLCMVVLVVXJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.